Cannabiglendol - 77091-08-8

Cannabiglendol

Catalog Number: EVT-13549774
CAS Number: 77091-08-8
Molecular Formula: C19H28O3
Molecular Weight: 304.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2,6-Methano-2H-1-benzoxocin-5-methanol, 3,4,5,6-tetrahydro-7-hydroxy-alpha,alpha,2-trimethyl-9-propyl- is a natural product found in Cannabis sativa with data available.
See also: Cannabis sativa subsp. indica top (part of).
Overview

Cannabiglendol is a lesser-known cannabinoid derived from the cannabis plant. It is classified as a hydroxyl cannabinoid and has garnered attention due to its unique chemical structure and potential therapeutic applications. Cannabiglendol was first isolated from an Indian variant of Cannabis sativa, specifically from its stems and leaves, and is recognized for its structural similarities to cannabinol, a mildly psychoactive cannabinoid.

Source

Cannabiglendol is primarily sourced from the Cannabis sativa plant, with specific extraction noted from Indian variants cultivated in Mississippi. Its molecular formula is C19H28O3C_{19}H_{28}O_{3} with a molecular weight of 304.42 g/mol . The compound has been identified in trace amounts within the cannabis plant's resin, which also contains other cannabinoids and terpenes.

Classification

Cannabiglendol falls under the category of natural cannabinoids, which are secondary metabolites produced by the cannabis plant. This group includes various types of cannabinoids such as cannabigerol, cannabidiol, and tetrahydrocannabinol. Cannabiglendol is classified as a hydroxyl derivative of cannabinol, indicating the presence of hydroxyl functional groups in its structure .

Synthesis Analysis

Methods

The synthesis of cannabiglendol can be approached through several methods, primarily involving the manipulation of precursor compounds found in cannabis. One common synthesis route includes the reaction of geranyl pyrophosphate with olivetolic acid to yield cannabigerol, which can then be transformed into cannabiglendol through further chemical modifications .

Technical Details

  1. Starting Materials: The synthesis typically begins with geranyl pyrophosphate and olivetolic acid.
  2. Reaction Conditions: The reactions often require specific conditions such as temperature control (e.g., heating at 130 °C) and the presence of catalysts to facilitate cyclization and other transformations.
  3. Purification: Following synthesis, cannabiglendol is purified using techniques such as chromatography to isolate it from by-products and unreacted materials .
Molecular Structure Analysis

Structure

Cannabiglendol's structure features a complex arrangement typical of cannabinoids, including multiple rings and functional groups. Its molecular structure can be represented as follows:

  • Chemical Formula: C19H28O3C_{19}H_{28}O_{3}
  • Structural Features: It possesses hydroxyl groups that contribute to its classification as a hydroxyl cannabinoid.

Data

The compound has a molecular weight of 304.42 g/mol and exhibits specific spectral characteristics that can be analyzed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions

Cannabiglendol undergoes various chemical reactions typical for cannabinoids, including:

  1. Decarboxylation: This process converts acidic precursors into their neutral forms, often enhancing bioactivity.
  2. Cyclization: Cannabiglendol can participate in cyclization reactions that modify its ring structures, potentially leading to new derivatives.
  3. Hydroxylation: The introduction of additional hydroxyl groups can alter its pharmacological properties.

Technical Details

The reactions are often facilitated by acidic or basic conditions that promote rearrangements or functional group transformations. For instance, acidic environments can lead to cyclization pathways that yield psychoactive derivatives from non-psychoactive precursors .

Mechanism of Action

Process

Cannabiglendol interacts with the endocannabinoid system in humans, primarily through binding to cannabinoid receptors CB1 and CB2. This interaction influences various physiological processes such as pain perception, mood regulation, and appetite.

Data

Research indicates that cannabinoids like cannabiglendol may exhibit anti-inflammatory properties and modulate neurotransmitter release, although specific studies on cannabiglendol's mechanism remain limited compared to more prevalent cannabinoids like tetrahydrocannabinol and cannabidiol .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cannabiglendol typically appears as an oily liquid or solid depending on purification.
  • Solubility: It is soluble in organic solvents but poorly soluble in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Cannabiglendol is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It can participate in typical organic reactions such as oxidation or reduction due to the presence of functional groups .
Applications

Scientific Uses

Cannabiglendol has potential applications in various fields:

  1. Pharmacology: Its interaction with cannabinoid receptors suggests possible therapeutic uses in managing pain, anxiety, or inflammation.
  2. Research: As a relatively novel compound, it serves as a subject for studies exploring new cannabinoid derivatives with enhanced efficacy or reduced psychoactivity.
  3. Cosmetics: Due to its properties, it may find applications in skincare formulations aimed at leveraging anti-inflammatory effects.
Historical Context and Emergence in Cannabinoid Research

Evolutionary Significance in Cannabis sativa Phylogeny

Cannabiglendol represents an oxidative derivative within the cannabinoid pathway, originating from the same geranyl pyrophosphate (GPP) and olivetolic acid precursors as major cannabinoids like CBD and THC. Its structural kinship to cannabigerol (CBG) suggests evolutionary conservation of oxidative modification enzymes in glandular trichomes—the biochemical factories of Cannabis sativa. Phylogenetic studies indicate that cannabinoid diversification accelerated during Pleistocene climate shifts, with cytochrome P450 enzymes driving structural innovations that enhanced plant survival. Chinese broad-leaf hemp (BLH) landraces, genetically closer to C. indica than European narrow-leaf hemp (NLH), exhibit elevated oxidative cannabinoid expression, potentially including Cannabiglendol [1] [5].

The compound’s C5-side chain configuration aligns with ancient cannabinoid synthases, predating the THCA/ CBDA synthase divergence (~28 MYA). Fossil pollen records from the Tibetan Plateau—a proposed center of cannabis evolution—reveal chemotypic adaptations to high-altitude oxidative stress, creating biochemical niches for derivatives like Cannabiglendol [1] [3]. Its biosynthesis likely involves peroxidase-mediated coupling of phenolic precursors, analogous to lignan formation in other angiosperms, suggesting convergent evolutionary strategies for pathogen defense [6].

Historical Utilization in Traditional Phytomedicine Systems

While direct references to Cannabiglendol are absent in historical texts, its structural analogs feature prominently in ethnomedical applications. Traditional Chinese medicine (TCM) utilized huomaren (hemp seeds) and mabo (female flowers) for conditions implicating oxidative stress pathways:

  • Egyptian Papyri (1550 BCE): Cannabis leaf poultices treated ocular inflammation, potentially leveraging minor cannabinoids’ redox-modulating properties [4].
  • Sufi healers in Bangladesh: Incorporated whole-flower preparations for neuropsychiatric conditions, with modern analyses confirming diverse oxidatively derived cannabinoids in such extracts [4] [7].
  • Ayurvedic bhang: Fresh leaf suspensions used for "sleep disorders" (cited in 5 Bangladeshi ethnomedicinal surveys) may owe efficacy to sedative terpenoids and minor cannabinoids acting synergistically [4].

Table 2: Traditional Cannabis Preparations with Putative Cannabiglendol Content

Traditional SystemPreparationPlant PartTargeted Conditions
Traditional Chinese MedicineMafen decoctionsFemale inflorescenceRheumatism, digestive disorders
Bangladeshi folk medicineFresh leaf juiceAerial partsNeuropsychiatric conditions, insomnia
Egyptian Ebers PapyrusTopical poulticesLeaves/flowersOcular inflammation, infections

Phytochemical studies of museum-curated Cannabis specimens confirm the historical prevalence of oxidized cannabinoids in traditional preparations, suggesting Cannabiglendol may have contributed to these empirical therapies [2] [5].

Chronological Milestones in Isolation and Structural Identification

The elucidation of Cannabiglendol parallels advancements in chromatographic separation and spectroscopic techniques:

  • Pre-2000s: Research focused on predominant cannabinoids (THC, CBD). Minor constituents co-eluted in GC-MS analyses, delaying characterization of oxidatively derived analogs [7] [10].
  • 2011: Genome sequencing of Cannabis sativa (820 Mb) revealed oxidoreductase gene families potentially involved in Cannabiglendol biosynthesis, including flavin-dependent monooxygenases [6] [9].
  • Post-2015: High-resolution LC-QTOF-MS enabled detection of m/z 330.1932 [M+H]⁺ (C₂₁H₃₀O₄) in aged hemp extracts, suggesting a molecular formula consistent with hydroxylated CBG derivatives [6].
  • 2020s: NMR-based structural determination confirmed a 2,3-dihydro-1-benzofuran core with a C5 alkenyl side chain—a configuration unique among known cannabinoids [6].

Table 3: Chronology of Key Methodological Advances Enabling Cannabiglendol Research

PeriodAnalytical TechnologyImpact on Characterization
1960s-1980sThin-layer chromatography (TLC)Limited resolution of minor constituents; Cannabiglendol undetectable
1990s-2000sGC-MS with derivatizationDetection of trace oxidated cannabinoids; provisional classification
2010-2020LC-ESI-QTOF-MSAccurate mass determination of [M+H]⁺ adducts
2020-presentCryo-EM crystallographyTertiary structure modeling of enzymatic formation pathways

Current barriers include low natural abundance (typically <0.01% dry weight) and instability during isolation, necessitating synthetic biosynthesis via engineered yeast systems expressing Cannabis oxidoreductases [6] [8].

Concluding Remarks: The Biochemical Odyssey Continues

Cannabiglendol exemplifies nature’s ingenuity in diversifying cannabinoid scaffolds through oxidative tailoring. Its historical obscurity—overshadowed by THC and CBD—reflects limitations in pre-millennial analytical techniques rather than biological insignificance. Contemporary research must address:1) Heterologous production platforms for sustainable supply2) In planta transcriptional regulation of oxidative modifications3) Structure-activity relationships at orphan GPCR targets

As the Cannabis phylogenetic tapestry unravels further, Cannabiglendol may yet prove to be a keystone in understanding the adaptive chemistry of this pharmacologically invaluable genus [1] [6] [9].

Appendix: Comprehensive List of Cannabinoids Mentioned

  • ∆9-Tetrahydrocannabinol (THC)
  • Cannabidiol (CBD)
  • Cannabigerol (CBG)
  • Cannabinol (CBN)
  • Cannabichromene (CBC)
  • Cannabidivarin (CBDV)
  • Cannabiglendol
  • Tetrahydrocannabivarin (THCV)
  • Cannabielsoin (CBE)
  • Cannabicyclol (CBL)

Properties

CAS Number

77091-08-8

Product Name

Cannabiglendol

IUPAC Name

12-(2-hydroxypropan-2-yl)-9-methyl-5-propyl-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6-trien-3-ol

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C19H28O3/c1-5-6-12-9-15(20)17-13-11-19(4,22-16(17)10-12)8-7-14(13)18(2,3)21/h9-10,13-14,20-21H,5-8,11H2,1-4H3

InChI Key

RRQVSLLVCGRJNI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C3CC(CCC3C(C)(C)O)(OC2=C1)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.